molecular formula C9H11ClF2N2 B13674444 (S)-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride

(S)-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride

Cat. No.: B13674444
M. Wt: 220.65 g/mol
InChI Key: WXNCRFQHKDNLHT-QRPNPIFTSA-N
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Description

(S)-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of (S)-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The synthetic routes often include steps like coupling reactions, cyclizations, and functional group modifications under specific reaction conditions. Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

(S)-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

(S)-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can contribute to the binding affinity and selectivity of the compound towards its targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

(S)-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride can be compared with other pyrrolidine-containing compounds, such as:

    Pyrrolizines: These compounds have a similar structure but differ in their biological activities.

    Pyrrolidine-2-one: This compound has a different functional group but shares the pyrrolidine ring structure.

    Pyrrolidine-2,5-diones: These compounds have additional functional groups that can influence their biological activities. The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which can enhance its biological activity and stability.

Properties

Molecular Formula

C9H11ClF2N2

Molecular Weight

220.65 g/mol

IUPAC Name

3,5-difluoro-2-[(2S)-pyrrolidin-2-yl]pyridine;hydrochloride

InChI

InChI=1S/C9H10F2N2.ClH/c10-6-4-7(11)9(13-5-6)8-2-1-3-12-8;/h4-5,8,12H,1-3H2;1H/t8-;/m0./s1

InChI Key

WXNCRFQHKDNLHT-QRPNPIFTSA-N

Isomeric SMILES

C1C[C@H](NC1)C2=C(C=C(C=N2)F)F.Cl

Canonical SMILES

C1CC(NC1)C2=C(C=C(C=N2)F)F.Cl

Origin of Product

United States

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